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Technical Support Center: Co-proxamol Transition
This guide provides researchers, scientists, and drug development professionals with technical

information and answers to frequently asked questions regarding the challenges of

transitioning patients from co-proxamol to alternative analgesics.

Frequently Asked Questions (FAQs)
Q1: What was the primary rationale for the withdrawal of co-proxamol?

A1: Co-proxamol, a combination of dextropropoxyphene and paracetamol, was withdrawn

primarily due to safety concerns related to its dextropropoxyphene component.[1][2] The main

issues were:

Toxicity in Overdose: The dextropropoxyphene component is particularly hazardous in

overdose, leading to respiratory depression and acute heart failure.[3] Overdoses could be

fatal with only a small number of tablets more than the recommended dose, and death could

occur rapidly before hospital treatment was possible.[1][3]

Use in Suicide: Co-proxamol was frequently used in suicides and accidental self-poisoning

deaths.[4][5][6] Before its withdrawal in the UK, it was involved in 300-400 self-poisoning

deaths annually.[1][6]
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Lack of Superior Efficacy: There was no robust clinical evidence to suggest that co-
proxamol was more effective for pain relief than full-strength paracetamol used alone.[2][7]

Q2: What were the main difficulties observed in patients transitioning from co-proxamol?

A2: Many patients, particularly long-term users, experienced significant difficulties when

switching from co-proxamol. Clinicians reported that a common patient complaint was the

inability to find an alternative with the same level of efficacy and tolerability.[5] Many patients

who had used co-proxamol for years found it very satisfactory and reported that alternatives

like co-codamol and tramadol did not provide the same benefit.[5] This led to dissatisfaction

and a desire to return to co-proxamol.[5]

Q3: What are the recommended first-line alternatives to co-proxamol?

A3: Following the withdrawal, a stepwise approach to pain management was recommended.

For mild to moderate pain, the primary alternative is paracetamol at a full therapeutic dose

(e.g., 1g four times a day).[2][7] If paracetamol alone is insufficient, the next step is to add a

weak opioid, such as codeine or dihydrocodeine.[7] It is often recommended to prescribe these

separately to allow for dose titration of the opioid, which provides more flexibility than fixed-

dose combination products.[7]

Q4: What is the role of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) as alternatives?

A4: For certain types of pain, such as in osteoarthritis, NSAIDs can be as effective as, or more

effective than, paracetamol.[7] Low-dose ibuprofen is often recommended as the first-choice

NSAID.[7] However, the risks of gastrointestinal and cardiovascular adverse effects must be

considered, especially in long-term use.[7] For patients at high risk of GI events, an NSAID

combined with gastroprotection is often recommended over a COX-2 inhibitor.[7]

Q5: Did the withdrawal of co-proxamol lead to an increase in deaths from other analgesics?

A5: No, studies analyzing the impact of the withdrawal found no evidence of a significant

substitution effect.[8][9] While the prescribing of other analgesics like co-codamol, codeine, and

tramadol increased, this was not associated with a compensatory rise in poisoning deaths

involving these alternatives.[8][9][10] The withdrawal was linked to a major reduction in drug-

poisoning suicides, with an estimated 600 fewer deaths (including accidental poisonings) in the

six years following the announcement.[8][9]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b15181980?utm_src=pdf-body
https://www.benchchem.com/product/b15181980?utm_src=pdf-body
https://en.wikipedia.org/wiki/Paracetamol
https://pubmed.ncbi.nlm.nih.gov/15662292/
https://www.benchchem.com/product/b15181980?utm_src=pdf-body
https://www.benchchem.com/product/b15181980?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1080/23328940.2021.1886392
https://www.benchchem.com/product/b15181980?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1080/23328940.2021.1886392
https://www.benchchem.com/product/b15181980?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1080/23328940.2021.1886392
https://www.benchchem.com/product/b15181980?utm_src=pdf-body
https://en.wikipedia.org/wiki/Paracetamol
https://pubmed.ncbi.nlm.nih.gov/15662292/
https://pubmed.ncbi.nlm.nih.gov/15662292/
https://pubmed.ncbi.nlm.nih.gov/15662292/
https://pubmed.ncbi.nlm.nih.gov/15662292/
https://pubmed.ncbi.nlm.nih.gov/15662292/
https://pubmed.ncbi.nlm.nih.gov/15662292/
https://pubmed.ncbi.nlm.nih.gov/15662292/
https://www.benchchem.com/product/b15181980?utm_src=pdf-body
https://www.clinpgx.org/pathway/PA166121942
https://www.ncbi.nlm.nih.gov/books/NBK547742/
https://www.clinpgx.org/pathway/PA166121942
https://www.ncbi.nlm.nih.gov/books/NBK547742/
https://go.drugbank.com/drugs/DB00647
https://www.clinpgx.org/pathway/PA166121942
https://www.ncbi.nlm.nih.gov/books/NBK547742/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15181980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Troubleshooting Guides
Issue: A patient reports that standard alternatives (paracetamol, co-codamol) are ineffective

after transitioning from co-proxamol.

Troubleshooting Steps:

Verify Dosing: Ensure the patient is taking a full therapeutic dose of paracetamol (e.g., 1g

q.d.s.). The paracetamol dose in co-proxamol was sub-therapeutic (325mg).[2]

Titrate Opioid Separately: If using a weak opioid, prescribe it separately from paracetamol

(e.g., codeine phosphate 30-60mg) to allow for flexible dosing that balances analgesia with

side effects.[7] Combination products with low opioid doses (e.g., 8mg of codeine) show little

evidence of being more effective than paracetamol alone.[7]

Consider Alternative Opioids: If codeine is ineffective or not tolerated, consider other weak

opioids like dihydrocodeine or tramadol. Note that tramadol use should be limited to short-

term or intermittent use where possible.[7]

Evaluate Pain Type: Re-evaluate the nature of the pain. If there is a neuropathic component,

consider adjuvant analgesics. If inflammation is a key factor, a trial of an NSAID may be

appropriate.

Referral: For complex cases where patients are unable to find a suitable alternative, referral

to a specialist pain management clinic should be considered.[2]

Data Presentation
Table 1: Comparative Analgesic Efficacy of Co-proxamol vs. Paracetamol Alone
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Comparison
Metric

Result
95%
Confidence
Interval

p-value Conclusion

Difference in

Pain Intensity
7.3% -0.2% to 14.9% 0.15

No statistically

significant

difference in pain

relief between

co-proxamol and

paracetamol

alone.[11][12]

Response Rate

Ratio
1.05 0.8 to 1.3 >0.05

No statistically

significant

difference in

achieving

moderate-to-

excellent pain

relief.[11][12]

Source: Based on a systematic overview of 26 randomised controlled trials involving 2231

patients with postsurgical, arthritis, and musculoskeletal pain.[12]

Table 2: Relative Risk (RR) of Acute Side Effects Compared to Placebo

Drug Side Effect Relative Risk (RR)
95% Confidence
Interval

Co-proxamol Dizziness 3.1 1.1 to 8.9

Paracetamol Drowsiness 1.8 1.1 to 2.9

Source: Based on a systematic overview of randomised controlled trials.[11][12]

Experimental Protocols
Protocol 1: Systematic Overview of Co-proxamol Efficacy
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Objective: To evaluate the comparative efficacy and tolerability of the paracetamol-

dextropropoxyphene combination versus paracetamol alone.[12]

Methodology:

Study Design: A systematic review and meta-analysis of randomised controlled trials

(RCTs).[12]

Data Sources: Comprehensive search for published and unpublished RCTs that included

paracetamol-dextropropoxyphene, paracetamol, and placebo.

Inclusion Criteria: Trials were included if they were randomised and compared:

Co-proxamol vs. Paracetamol vs. Placebo (head-to-head).

Co-proxamol vs. Placebo.

Paracetamol vs. Placebo.

Population: 2231 patients across 26 trials, primarily with postsurgical pain, arthritis, or

musculoskeletal pain.[12]

Outcome Measures: The primary outcomes were the sum of the difference in pain

intensity and the response rate ratio (with a response defined as moderate-to-excellent

pain relief). Secondary outcomes included the rate ratio of side effects.[12]

Data Analysis: Results from head-to-head trials were pooled. Indirect comparisons were

made by comparing the effect of each active drug against placebo.[12]

Protocol 2: Time-Series Analysis of Co-proxamol Withdrawal Impact

Objective: To investigate the impact of the withdrawal of co-proxamol on the prescribing of

analgesics and on poisoning deaths in England and Wales.[8]

Methodology:

Study Design: Interrupted time-series analysis.[8][9]
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Data Period: Quarterly data from 1998 to 2010.[8][9]

Data Sources:

Prescribing Data: National data on prescriptions for co-proxamol and other major

analgesics.

Mortality Data: Data from the Office for National Statistics on deaths receiving a verdict

of suicide, open verdict, or accidental poisoning where specific analgesics were

mentioned.

Intervention Point: The announcement by the Committee on Safety of Medicines (CSM) in

January 2005 that co-proxamol would be withdrawn.[8][9]

Analysis: Statistical models were used to compare the trends in prescribing and deaths

before and after the January 2005 announcement. The analysis controlled for underlying

trends and seasonal variations to estimate the change in level and trend attributable to the

withdrawal policy. The potential for substitution was assessed by analyzing trends for other

analgesics.[10]

Visualizations
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Patient Transitioning from Co-proxamol
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Inhibition of Nociceptive Signal
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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